Carbamic acid, [[2-(hydroxymethyl)cyclopropyl]methyl]-, 1,1-dimethylethyl
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Overview
Description
Carbamic acid, [[2-(hydroxymethyl)cyclopropyl]methyl]-, 1,1-dimethylethyl is a chemical compound with the molecular formula C10H19NO3 and a molecular weight of 201.263 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group and a hydroxymethyl group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of Carbamic acid, [[2-(hydroxymethyl)cyclopropyl]methyl]-, 1,1-dimethylethyl typically involves the reaction of 2-(hydroxymethyl)cyclopropylmethylamine with tert-butyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Carbamic acid, [[2-(hydroxymethyl)cyclopropyl]methyl]-, 1,1-dimethylethyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
Carbamic acid, [[2-(hydroxymethyl)cyclopropyl]methyl]-, 1,1-dimethylethyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Carbamic acid, [[2-(hydroxymethyl)cyclopropyl]methyl]-, 1,1-dimethylethyl involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group plays a crucial role in these interactions, facilitating binding to the active sites of enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Carbamic acid, [[2-(hydroxymethyl)cyclopropyl]methyl]-, 1,1-dimethylethyl can be compared with similar compounds such as:
- Carbamic acid, N-[(1S,2R)-2-(hydroxymethyl)cyclopropyl]methyl-, 1,1-dimethylethyl ester
- 2-Methyl-2-propanyl {[(1S,2R)-2-(hydroxymethyl)cyclopropyl]methyl}carbamate
These compounds share structural similarities but differ in their specific functional groups and reactivity, highlighting the unique properties of this compound.
Properties
CAS No. |
167255-49-4 |
---|---|
Molecular Formula |
C10H19NO3 |
Molecular Weight |
201.26276 |
Synonyms |
Carbamic acid, [[2-(hydroxymethyl)cyclopropyl]methyl]-, 1,1-dimethylethyl |
Origin of Product |
United States |
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